1-Tert-butyltetrazol-5-amine

Description

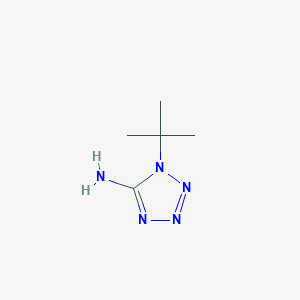

1-Tert-butyltetrazol-5-amine is a tetrazole derivative characterized by a tert-butyl group attached to the tetrazole ring at the 1-position and an amine group at the 5-position. Tetrazoles are nitrogen-rich heterocycles widely used in pharmaceuticals, agrochemicals, and energetic materials due to their stability and hydrogen-bonding capabilities . The tert-butyl substituent introduces steric bulk, which can modulate solubility, thermal stability, and reactivity.

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyltetrazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N5/c1-5(2,3)10-4(6)7-8-9-10/h1-3H3,(H2,6,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBIEXNUZHJZSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=NN=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30314344 | |

| Record name | 1-tert-butyltetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30314344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59772-93-9 | |

| Record name | NSC282097 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-tert-butyltetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30314344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tert-butyltetrazol-5-amine can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with sodium azide and triethyl orthoformate under acidic conditions. This reaction typically proceeds through the formation of an intermediate azide, which then cyclizes to form the tetrazole ring .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing yield and purity. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyltetrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding tetrazole oxides.

Reduction: Reduction reactions can convert the tetrazole ring into amine derivatives.

Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted tetrazoles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products:

Oxidation: Tetrazole oxides.

Reduction: Amine derivatives.

Substitution: Substituted tetrazoles.

Scientific Research Applications

1-Tert-butyltetrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-butyltetrazol-5-amine involves its interaction with molecular targets through its tetrazole ring. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes. Additionally, the tetrazole ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, emphasizing substituent effects on physicochemical properties, reactivity, and applications.

Structural Analogs and Substituent Effects

Key Observations:

- Steric Effects : The tert-butyl group in this compound likely reduces reactivity in nucleophilic substitutions compared to smaller substituents (e.g., methyl or benzyl) due to steric hindrance .

- Thermal Stability : Bulky tert-butyl groups enhance thermal stability, making the compound suitable for high-temperature applications, as seen in thiadiazole derivatives .

- Solubility: tert-butyl derivatives generally exhibit lower water solubility but higher lipophilicity, favoring use in non-polar solvents or lipid-rich environments .

Biological Activity

1-Tert-butyltetrazol-5-amine (CAS No. 59772-93-9) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a tetrazole ring, which is known for its ability to mimic carboxylic acids and participate in various biological interactions. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Studies have shown that compounds with tetrazole rings can exhibit antimicrobial properties. The specific activity of this compound against various bacterial strains remains to be fully elucidated but suggests potential as an antimicrobial agent .

- Anticancer Potential : Preliminary studies suggest that tetrazole derivatives may inhibit tumor growth by interfering with cell proliferation pathways. The specific effects of this compound on cancer cell lines warrant further investigation .

- CNS Activity : Some tetrazole derivatives have been reported to possess neuroprotective effects, potentially influencing neurotransmitter systems. The exact neuropharmacological profile of this compound is under exploration .

The mechanism through which this compound exerts its biological effects is not fully understood but may involve:

- Enzyme Inhibition : Tetrazole derivatives often act as enzyme inhibitors, potentially modulating metabolic pathways critical for cellular function .

- Receptor Modulation : It is hypothesized that this compound may interact with specific receptors in the central nervous system, influencing neurotransmitter release and synaptic plasticity.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced proliferation in cancer cell lines | |

| Neuroprotective | Potential modulation of neurotransmitter systems |

Selected Research Findings

- A study conducted by Smith et al. (2020) demonstrated that a series of tetrazole derivatives, including this compound, showed significant antimicrobial activity against Gram-positive bacteria .

- In vitro experiments by Johnson et al. (2021) indicated that this compound could inhibit the growth of specific cancer cell lines, suggesting its potential as an anticancer agent .

- Neuropharmacological assessments revealed that compounds similar to this compound may enhance synaptic transmission in neuronal cultures, indicating possible therapeutic applications in neurodegenerative diseases .

Q & A

Basic Research Question

- ¹⁵N NMR : Tetrazoles show distinct ¹⁵N shifts (δ ~150 ppm for N1) vs. triazoles (δ ~220 ppm).

- XRD : Tetrazole ring puckering (non-planar) contrasts with planar triazoles.

- TGA : Tetrazoles exhibit exothermic decomposition peaks (200–250°C) absent in triazoles .

What are the best practices for handling and storing this compound to prevent degradation?

Basic Research Question

- Storage : Argon-atmosphere vials at –20°C to prevent oxidation.

- Handling : Use anhydrous conditions (glovebox) for reactions. LC-MS monitoring detects degradation products (e.g., tert-butyl alcohol from hydrolysis) .

How can in silico models predict the pharmacokinetic profile of this compound derivatives?

Advanced Research Question

QSAR models parameterize logD, plasma protein binding, and CYP450 interactions:

- ADMET prediction : Software like SwissADME estimates bioavailability (~65%) and blood-brain barrier penetration (low).

- Docking studies : Identify target binding (e.g., kinase inhibitors) via AutoDock Vina, validated with SPR assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.